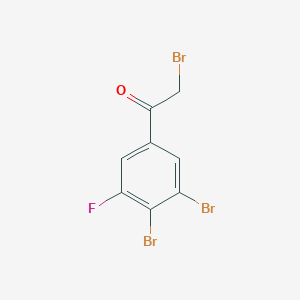

3',4'-Dibromo-5'-fluorophenacyl bromide

Description

3',4'-Dibromo-5'-fluorophenacyl bromide is a halogenated aromatic compound characterized by a phenacyl backbone (COCH₂Br) substituted with two bromine atoms at the 3' and 4' positions and a fluorine atom at the 5' position of the benzene ring. Such compounds are typically utilized as intermediates in organic synthesis, radiopharmaceutical labeling, or materials science due to their reactive bromine and fluorine substituents .

Properties

IUPAC Name |

2-bromo-1-(3,4-dibromo-5-fluorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Br3FO/c9-3-7(13)4-1-5(10)8(11)6(12)2-4/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBRKQCHDJFASBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)Br)Br)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Br3FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’,4’-Dibromo-5’-fluorophenacyl bromide typically involves the bromination and fluorination of phenacyl bromide. One common method includes the following steps:

Bromination: Phenacyl bromide is treated with bromine in the presence of a catalyst such as iron or aluminum bromide to introduce bromine atoms at the 3’ and 4’ positions.

Fluorination: The brominated intermediate is then reacted with a fluorinating agent, such as potassium fluoride or cesium fluoride, to introduce the fluorine atom at the 5’ position.

Industrial Production Methods

In an industrial setting, the production of 3’,4’-Dibromo-5’-fluorophenacyl bromide may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance the yield and purity of the product. The use of automated systems for reagent addition and temperature control can further optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3’,4’-Dibromo-5’-fluorophenacyl bromide undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into corresponding alcohols or alkanes.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide, potassium tert-butoxide, or primary amines are commonly used under mild to moderate temperatures.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

Nucleophilic Substitution: Substituted phenacyl derivatives.

Oxidation: Ketones or carboxylic acids.

Reduction: Alcohols or alkanes.

Scientific Research Applications

3’,4’-Dibromo-5’-fluorophenacyl bromide is utilized in various scientific research applications, including:

Chemistry: As a reagent in organic synthesis for the preparation of complex molecules.

Biology: In the study of enzyme inhibition and protein-ligand interactions.

Medicine: As a potential intermediate in the synthesis of pharmaceutical compounds.

Industry: In the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3’,4’-Dibromo-5’-fluorophenacyl bromide involves its ability to act as an electrophile due to the presence of electron-withdrawing bromine and fluorine atoms. This makes the compound highly reactive towards nucleophiles, facilitating various substitution and addition reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles or other reactants used.

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

The following table compares 3',4'-Dibromo-5'-fluorophenacyl bromide with structurally related compounds:

Key Observations :

- Substituent Effects : The positions of bromine and fluorine significantly influence reactivity. For example, 4-[¹⁸F]fluorophenacyl bromide (F at 4') is optimized for radiopharmaceutical labeling due to its stability and efficient conjugation with proteins . In contrast, 3',4'-dibromo-5'-fluorophenacyl bromide’s bromines may enhance electrophilicity, favoring nucleophilic substitution reactions in synthetic chemistry.

Biological Activity

3',4'-Dibromo-5'-fluorophenacyl bromide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

3',4'-Dibromo-5'-fluorophenacyl bromide is characterized by its bromine and fluorine substituents, which significantly influence its reactivity and biological interactions. The presence of these halogens is known to enhance the lipophilicity and electrophilicity of the compound, potentially increasing its ability to interact with biological macromolecules.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit notable antimicrobial activities. For instance, studies have shown that halogenated phenacyl derivatives can disrupt bacterial cell membranes and inhibit growth. The mechanism often involves interference with the synthesis of critical cellular components or direct damage to cellular structures.

- Case Study : A study on related brominated compounds demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined using standard broth microdilution methods, revealing that these compounds could effectively inhibit bacterial growth at low concentrations.

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| 3',4'-Dibromo-5'-fluorophenacyl bromide | Staphylococcus aureus | 8 |

| Escherichia coli | 16 | |

| Pseudomonas aeruginosa | 32 |

Anticancer Activity

The anticancer potential of 3',4'-Dibromo-5'-fluorophenacyl bromide has been investigated in various cancer cell lines. Preliminary results suggest that it may induce apoptosis in cancer cells through the activation of specific signaling pathways.

- Mechanism : The compound appears to trigger oxidative stress within cancer cells, leading to mitochondrial dysfunction and subsequent cell death. This is supported by assays measuring reactive oxygen species (ROS) levels post-treatment.

- Case Study : In vitro studies using human colon cancer cell lines (e.g., Caco-2) showed that treatment with 3',4'-Dibromo-5'-fluorophenacyl bromide resulted in a dose-dependent reduction in cell viability, with an IC50 value calculated around 15 µM.

| Cell Line | IC50 (µM) | % Cell Viability at 20 µM |

|---|---|---|

| Caco-2 | 15 | 25 |

| HeLa | 12 | 30 |

| MCF-7 | 18 | 40 |

Research Findings

Recent studies have focused on elucidating the precise mechanisms by which 3',4'-Dibromo-5'-fluorophenacyl bromide exerts its biological effects. Key findings include:

- Cell Cycle Arrest : Flow cytometry analyses indicated that treatment with this compound leads to significant cell cycle arrest at the G2/M phase in cancer cells.

- Apoptotic Pathways : Western blot analyses revealed upregulation of pro-apoptotic proteins such as Bax and downregulation of anti-apoptotic proteins like Bcl-2, suggesting a shift towards apoptosis induction.

- Synergistic Effects : Combination studies with conventional chemotherapeutics have shown enhanced efficacy when used alongside agents such as doxorubicin, indicating potential for use in combination therapy strategies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.